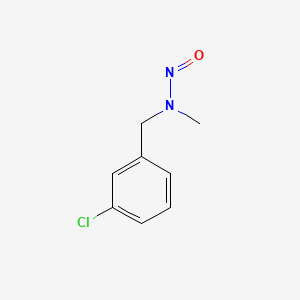
Diphenoxyphosphorylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenoxyphosphorylhydrazine is an organic compound with the molecular formula C12H13N2O3P. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. This compound is characterized by the presence of a phosphoryl group bonded to a hydrazine moiety, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenoxyphosphorylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphoryl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.
Reagents: Diphenylphosphoryl chloride and hydrazine hydrate are used as the primary reagents.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the initial addition, the temperature is gradually raised to room temperature and maintained for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. Continuous monitoring and automation are employed to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenoxyphosphorylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphoryl derivatives, hydrazine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenoxyphosphorylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is employed in the study of enzyme inhibition and as a probe for biochemical pathways involving phosphoryl transfer.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of diphenoxyphosphorylhydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The compound can also participate in phosphoryl transfer reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a hydrazine moiety.
Diphenylphosphoryl chloride: Contains a chloride group and is used as a precursor in the synthesis of diphenoxyphosphorylhydrazine.
Phenylphosphonic dichloride: Another phosphoryl compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of phosphoryl and hydrazine functionalities, which impart distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
33862-44-1 |
|---|---|
Molekularformel |
C12H13N2O3P |
Molekulargewicht |
264.22 g/mol |
IUPAC-Name |
diphenoxyphosphorylhydrazine |
InChI |
InChI=1S/C12H13N2O3P/c13-14-18(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) |
InChI-Schlüssel |
OTRWTWZSLKFJGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(NN)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12008956.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008970.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)

![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
